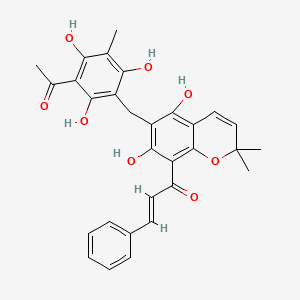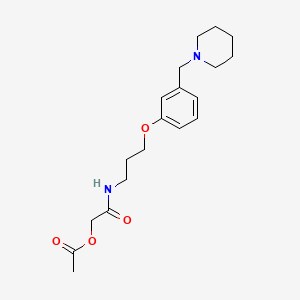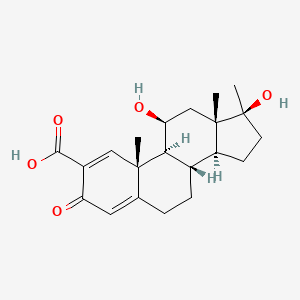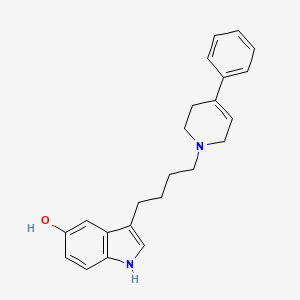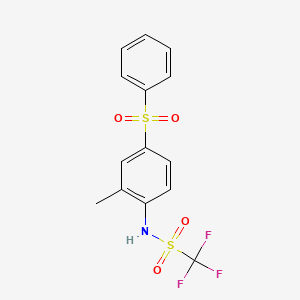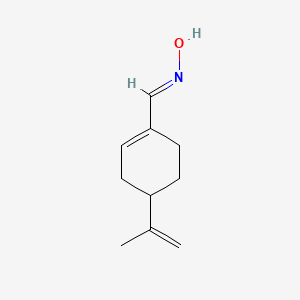
Perillartine
Overview
Description
Mechanism of Action
Target of Action
Perillartine, a semisynthetic sweetener, primarily targets the taste receptor type 1 member 2 (Tas1r2) subunit . This receptor is involved in the perception of sweetness, and its activation by this compound leads to the sensation of sweetness . Additionally, RORγ has been identified as a possible target of this compound .
Mode of Action
This compound interacts with its targets in a species-dependent manner . It activates the Tas1r2 subunit, leading to the perception of sweetness . In the case of RORγ, this compound is suggested to reduce lipid accumulation and regulate glucose metabolism by inhibiting the transcriptional activity of RORγ .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces the expression of genes involved in lipid synthesis, lipid transport, and gluconeogenesis in hepatocytes . It also increases the number of mitochondria and upregulates the phosphorylation of Akt , which plays a key role in multiple cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription, and cell migration.
Biochemical Analysis
Biochemical Properties
Perillartine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The structure of this compound presents an E configuration of the C=N group with respect to the double bond of the ring .
Subcellular Localization
The information provided here is based on the current understanding and available research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perillartine is synthesized from perillaldehyde through an oximation reaction. The process involves the reaction of perillaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens (L.) Britton . The extracted perillaldehyde is then subjected to the oximation process to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Perillartine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form perillaldehyde.
Reduction: Reduction of this compound can yield perillamine.
Substitution: this compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Perillaldehyde.
Reduction: Perillamine.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Perillartine has several scientific research applications, including:
Chemistry: Used as a high-intensity sweetener in various chemical formulations.
Biology: Studied for its potential effects on taste receptors and sweetness perception.
Medicine: Investigated for its potential use in developing non-caloric sweeteners for diabetic patients.
Industry: Used in the food industry as a sweetener and flavor enhancer.
Comparison with Similar Compounds
Perillaldehyde: The precursor to perillartine, with a slightly sweet taste.
Saccharin: Another high-intensity sweetener, but with a different chemical structure.
Aspartame: A widely used artificial sweetener with a different mechanism of action.
Uniqueness: this compound is unique due to its extremely high sweetness intensity and its origin from a natural compound, perillaldehyde . Unlike other sweeteners, it is derived from a natural source and has a distinct sweetness profile .
Properties
IUPAC Name |
N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOJIVIDDFTHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883327 | |
| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-91-0, 30950-27-7 | |
| Record name | 4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Perillartine and why is it of interest?
A1: this compound is a synthetic sweetener known for its high sweetness intensity and low caloric value. [, , , ] It has been a subject of research due to its potential as a sugar substitute.
Q2: How sweet is this compound compared to sucrose?
A2: this compound is reported to be significantly sweeter than sucrose. One study suggests it could be over 2000 times sweeter, depending on the concentration tested. [, ]
Q3: How does this compound interact with sweet taste receptors?
A3: While the precise mechanism is still under investigation, studies suggest that this compound interacts with the sweet taste receptor, specifically the Tas1r2 subunit. [, , ] This interaction triggers a signaling cascade leading to the perception of sweetness.
Q4: Are there species-specific differences in how this compound activates the sweet taste receptor?
A4: Yes, research indicates that this compound might activate the Tas1r2 monomeric receptors differently across species. Studies have shown activation in humans, rhesus monkeys, and squirrel monkeys, but not in mice. []
Q5: Does the E/Z configuration of the oxime group in this compound affect its sweetness?
A5: Yes, conformational analysis suggests that while the trans conformer of the planar (E)-Perillartine is the most stable, other conformers might also be biologically active and contribute to its interaction with the sweet taste receptor. []
Q6: Can you explain the role of the molecular electrostatic potential of this compound in its interaction with the sweet taste receptor?
A6: Ab initio calculations of the molecular electrostatic potential of this compound analogs highlight two crucial negative potential regions. One is near the oxime group, remaining consistent despite modifications in the hydrocarbon region. The other, within the hydrocarbon region, displays variations in depth, extension, and orientation based on the substituent. These regions are thought to be crucial for receptor binding. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C10H15NO, and its molecular weight is 165.23 g/mol. [, ]
Q8: What spectroscopic techniques are used to characterize this compound?
A8: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]
Q9: Has the crystal structure of this compound been determined?
A9: Yes, X-ray crystallography studies have revealed that this compound crystallizes with two molecules in the asymmetric unit. The six-membered carbaldehyde oxime ring adopts an approximate envelope conformation, and the molecules are linked by O—H⋯N hydrogen bonds, forming dimers. []
Q10: What analytical methods are used to quantify this compound?
A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the quantitative determination of this compound, particularly in complex matrices like cigarettes. [, ]
Q11: How is this compound synthesized?
A11: this compound is typically synthesized from α-pinene, a constituent of turpentine oil, through a multi-step process involving oxidation, isomerization, and oximation reactions. [, , , ]
Q12: What are the key challenges in the synthesis of this compound?
A12: Optimizing the yield and purity of this compound while minimizing the formation of byproducts and ensuring cost-effectiveness are key challenges in its synthesis. [, , ]
Q13: Can this compound be synthesized enzymatically?
A13: While not a common method, research has explored the enzymatic synthesis of this compound using a halo-tolerant alcohol dehydrogenase (HeADH-II) coupled with a NADH oxidase. This approach utilizes perillyl alcohol as a starting material and allows for a more environmentally friendly production process. []
Q14: What is the significance of structure-activity relationship (SAR) studies on this compound?
A14: SAR studies aim to understand how modifications in the this compound structure influence its sweetness, potency, and potential for bitterness or other off-tastes. [, , , , ]
Q15: What structural features are important for the sweetness of this compound?
A15: The oxime moiety, the nature and position of substituents on the cyclohexene ring, and the overall hydrophobicity of the molecule play crucial roles in determining the sweetness of this compound. [, , , ]
Q16: Have any promising this compound analogs with improved sweetness or reduced bitterness been developed?
A16: Yes, research has led to the identification of this compound analogs, such as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, with enhanced sweetness profiles. []
Q17: What are the main challenges hindering the wider adoption of this compound as a sweetener?
A18: Factors such as regulatory hurdles, potential for off-tastes, and the need for comprehensive safety evaluations have limited the widespread use of this compound. []
Q18: What are the future research directions for this compound?
A19: Further research on its safety profile, sensory properties, and potential applications in different food matrices is crucial. Exploring novel and sustainable synthesis methods and developing analogs with improved taste profiles are also important areas for future investigation. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


